molecular formula C5H7N3O2 B2424708 4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one CAS No. 338975-47-6

4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B2424708
CAS No.: 338975-47-6
M. Wt: 141.13
InChI Key: JILSJCGSBGHKRN-XVNBXDOJSA-N
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Description

The compound “4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one” is a pyrazolone derivative. Pyrazolones are a class of compounds that contain a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and a ketone functional group . They are known for their broad range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazolone ring, which is a five-membered ring with two nitrogen atoms and a ketone functional group. The methoxyimino functional group is attached to the fourth carbon of the ring .


Chemical Reactions Analysis

Pyrazolones can participate in a variety of chemical reactions. They can act as nucleophiles in reactions with electrophiles, and they can also undergo oxidation and reduction reactions . The specific reactions that this compound can participate in would depend on the conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence and position of functional groups, the overall shape and size of the molecule, and the presence of any stereocenters .

Scientific Research Applications

Synthesis and Structural Assignments

4-[(1E)-(methoxyimino)methyl]-4,5-dihydro-1H-pyrazol-5-one is involved in the synthesis of various complex compounds. For example, a study by Ashton and Doss (1993) explored its role in the synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates, highlighting its utility in reversing regioselectivity compared to other compounds. This finding is significant for the selective synthesis of complex molecules (Ashton & Doss, 1993).

Annular Tautomerism in Curcuminoid NH-Pyrazoles

The compound also plays a role in the tautomerism of NH-pyrazoles, which are significant in various chemical reactions. Cornago et al. (2009) studied the tautomerism in both solution and solid states, using this compound derivatives. Their research provides insights into the structural dynamics of these molecules (Cornago et al., 2009).

Fungicidal Activity

The compound's derivatives have been studied for their fungicidal properties. Liu et al. (2014) synthesized novel methyl(Z)-2-(4-{[(1-aryl-1H-pyrazol-3-yl)oxy]methyl}phenyl) 2-(methoxyimino)acetate and demonstrated their moderate fungicidal activity against Rhizoctonia solani. This study shows the potential of these compounds in agricultural applications (Liu et al., 2014).

Corrosion Inhibition

Additionally, pyrazole derivatives, including those related to this compound, have been explored for their corrosion inhibition properties. For example, Yadav et al. (2016) investigated pyranopyrazole derivatives for their efficacy in protecting mild steel in HCl solutions, indicating the compound's potential in industrial applications (Yadav et al., 2016).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further developed and optimized for potential use as a therapeutic agent .

Properties

IUPAC Name

4-[(E)-methoxyiminomethyl]-1,4-dihydropyrazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-10-7-3-4-2-6-8-5(4)9/h2-4H,1H3,(H,8,9)/b7-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILSJCGSBGHKRN-XVNBXDOJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1C=NNC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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